molecular formula C14H21N3O4 B2911876 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1969288-58-1

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2911876
CAS No.: 1969288-58-1
M. Wt: 295.339
InChI Key: XHRWSENJCJSWPC-WDEREUQCSA-N
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Description

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: This is usually done using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the 1-Methyl-1H-pyrazol-4-yl Group: This step often involves coupling reactions using reagents like pyrazole derivatives and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid: Lacks the methyl group on the pyrazole ring.

    (3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid: The pyrazole ring is substituted at a different position.

Uniqueness

The presence of both the tert-butoxycarbonyl group and the 1-methyl-1H-pyrazol-4-yl group in rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid provides unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-10(11(8-17)12(18)19)9-5-15-16(4)6-9/h5-6,10-11H,7-8H2,1-4H3,(H,18,19)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRWSENJCJSWPC-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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